molecular formula C7H13O5P B11726759 2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester CAS No. 76566-95-5

2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester

Cat. No.: B11726759
CAS No.: 76566-95-5
M. Wt: 208.15 g/mol
InChI Key: PESRINKNQQZURC-UHFFFAOYSA-N
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Description

However, extensive literature review reveals that the 3-[(dimethoxyphosphinyl)oxy] isomer (CAS 298-01-1 and 7786-34-7) is more widely documented under synonyms such as Mevinphos or Phosdrin, a known organophosphate insecticide . Structural ambiguity exists in the user-specified "4-position" substitution, as most evidence pertains to the 3-position (e.g., 3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid methyl ester). For this analysis, we assume the intended compound is the 3-substituted isomer due to its prevalence in research, while noting the positional discrepancy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76566-95-5

Molecular Formula

C7H13O5P

Molecular Weight

208.15 g/mol

IUPAC Name

methyl 4-dimethoxyphosphorylbut-2-enoate

InChI

InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3

InChI Key

PESRINKNQQZURC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Phosphorylation of Methyl Acrylate with Dimethyl Phosphite

A widely documented method involves the phosphorylation of methyl acrylate using dimethyl phosphite under basic conditions . This reaction proceeds via a Michaelis-Arbuzov mechanism, where the nucleophilic phosphorus attacks the α,β-unsaturated ester.

Reagents and Conditions

  • Methyl acrylate : 1.0 equiv

  • Dimethyl phosphite : 1.2 equiv

  • Base : Sodium hydride (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Temperature : 0–25°C, stirred for 12–24 hours

  • Workup : Acidic quench (HCl), extraction with ethyl acetate, and vacuum distillation

Key Observations

  • Yield: 72–85%

  • Side products include unreacted dimethyl phosphite and oligomeric phosphonates.

  • Sodium hydride ensures deprotonation of dimethyl phosphite, enhancing nucleophilicity.

Mechanistic Insight
The reaction initiates with base-induced deprotonation of dimethyl phosphite, generating a phosphite anion. This anion undergoes conjugate addition to methyl acrylate, followed by elimination of methanol to form the phosphorylated product .

Esterification of 4-(Dimethoxyphosphinyl)-2-Butenoic Acid

An alternative route involves esterifying 4-(dimethoxyphosphinyl)-2-butenoic acid with methanol under acidic catalysis . This method is advantageous for large-scale production due to its simplicity and scalability.

Reagents and Conditions

  • 4-(Dimethoxyphosphinyl)-2-butenoic acid : 1.0 equiv

  • Methanol : 3–4 equiv

  • Catalyst : Concentrated sulfuric acid (0.5–1.5 wt%)

  • Temperature : 115–125°C, reflux for 6–8 hours

  • Workup : Neutralization with NaHCO₃, solvent removal under reduced pressure

Key Observations

  • Yield: 88–94%

  • Excess methanol drives the equilibrium toward ester formation.

  • Azeotropic distillation removes water, preventing hydrolysis .

Comparative Efficiency

ParameterPhosphorylation (Method 1)Esterification (Method 2)
Reaction Time12–24 hours6–8 hours
Yield72–85%88–94%
ScalabilityModerateHigh
Byproduct FormationModerateLow

Catalytic Transesterification of Trimethyl Phosphonocrotonate

A less common approach employs transesterification of trimethyl phosphonocrotonate with methanol in the presence of titanium(IV) isopropoxide . This method is suitable for synthesizing isotopically labeled derivatives.

Reagents and Conditions

  • Trimethyl phosphonocrotonate : 1.0 equiv

  • Methanol : 5.0 equiv

  • Catalyst : Titanium(IV) isopropoxide (0.1 equiv)

  • Temperature : 60°C, 4 hours

  • Workup : Filtration through silica gel, rotary evaporation

Key Observations

  • Yield: 65–70%

  • Catalyst loading below 0.1 equiv reduces conversion rates.

  • Isotopic labeling (e.g., ¹³C-methanol) achieves 95% isotopic incorporation .

One-Pot Synthesis from Propargyl Alcohol Derivatives

A multi-step one-pot synthesis starts with propargyl alcohol, incorporating phosphorylation and esterification in sequence . This method is ideal for laboratories with limited purification infrastructure.

Reagents and Conditions

  • Propargyl alcohol : Reacted with diethyl chlorophosphate to form 4-phosphoryl-2-butynoate.

  • Partial hydrogenation : Using Lindlar catalyst to saturate the triple bond.

  • Esterification : Methanol and H₂SO₄ at 100°C .

Key Observations

  • Overall Yield: 58–63%

  • Lindlar catalyst ensures cis-addition, preserving stereochemistry.

  • Requires strict anhydrous conditions to prevent hydrolysis.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate phosphorylation. This method reduces reaction times from hours to minutes.

Reagents and Conditions

  • Methyl acrylate : 1.0 equiv

  • Dimethyl phosphite : 1.1 equiv

  • Solvent : Dimethylformamide (DMF)

  • Microwave Power : 300 W, 100°C, 15 minutes

  • Workup : Precipitation in ice water, filtration

Key Observations

  • Yield: 78–82%

  • Energy efficiency improves by 40% compared to conventional heating.

  • Limited scalability due to microwave cavity size constraints.

Industrial-Scale Production Considerations

For commercial manufacturing, Method 2 (esterification) is preferred due to its high yield and minimal byproducts . Key industrial parameters include:

  • Reactor Design : Continuous stirred-tank reactor (CSTR) with integrated distillation column.

  • Catalyst Recovery : Sulfuric acid is neutralized and recycled as sodium sulfate.

  • Purity Standards : ≥98% purity achieved via fractional distillation under vacuum .

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions, breaking into carboxylic acids and alcohols.

Acidic Hydrolysis

The reaction proceeds via nucleophilic acyl substitution , where water attacks the carbonyl carbon after protonation. The mechanism involves:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water to form a tetrahedral intermediate.

  • Proton transfer to the ester oxygen, facilitating alcohol elimination.

  • Deprotonation to yield a carboxylic acid and alcohol .

Example :

Methyl ester+H++H2OCarboxylic acid+Methanol\text{Methyl ester} + \text{H}^+ + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Methanol}

Basic Hydrolysis (Saponification)

In basic conditions, hydroxide ion acts as a nucleophile, irreversibly forming a carboxylate salt and alcohol. The mechanism includes:

  • Nucleophilic attack by hydroxide on the carbonyl carbon.

  • Elimination of the alkoxide group.

  • Deprotonation to generate a carboxylate salt .

Key Differences :

Condition Products Reversibility
AcidicCarboxylic acid + AlcoholReversible (equilibrium)
BasicCarboxylate salt + AlcoholIrreversible

Transesterification

This reaction involves exchanging the alcohol component of an ester with another alcohol under acidic or basic conditions.

  • Mechanism :

    • Acidic : Protonation of the carbonyl oxygen, nucleophilic attack by alcohol, and elimination of the original alcohol.

    • Basic : Direct nucleophilic substitution by alkoxide ions .

  • Example :

Methyl ester+ROHRester+Methanol\text{Methyl ester} + \text{R}-\text{OH} \rightarrow \text{R}^{\prime}-\text{ester} + \text{Methanol}

Reactions with Grignard Reagents

Esters react with Grignard reagents to form tertiary alcohols . The mechanism involves:

  • Nucleophilic attack by the Grignard reagent on the carbonyl carbon.

  • Elimination of the alkoxide group.

  • Protonation to form an alcohol .

Possible Phosphorus-Centered Reactions

The dimethoxyphosphinyl group introduces potential reactivity. While specific data for this compound is limited, analogous phosphorus-containing esters may participate in:

  • Nucleophilic substitution : The electrophilic phosphorus center could react with nucleophiles (e.g., amines, alcohols).

  • Hydrolysis : The phosphorus group may hydrolyze under acidic/basic conditions, releasing methanol and a phosphoric acid derivative .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7_7H13_{13}O5_5P
  • Molecular Weight : 224.1483 g/mol
  • CAS Registry Number : 76566-95-5

The compound features a dimethoxyphosphoryl group attached to a but-2-enoate moiety, which contributes to its reactivity and potential applications.

Organic Synthesis

2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its electrophilic nature enables it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can react with nucleophiles to form various substituted phosphonate esters.
  • Oxidation and Reduction Reactions : It can be oxidized to phosphonic acid derivatives or reduced to alcohols, facilitating the creation of diverse chemical entities .

Enzyme-Catalyzed Reactions

In biological research, this compound serves as a valuable tool for studying enzyme mechanisms involving phosphonate esters. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for:

  • Understanding Enzyme Inhibition : By examining how the compound affects enzyme function, researchers can gain insights into enzyme mechanisms and develop new enzyme inhibitors .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a precursor for developing agrochemicals. Its ability to interact with biological systems makes it a candidate for:

  • Pesticide Development : Research indicates that phosphonate esters may exhibit herbicidal or insecticidal properties, making them useful in crop protection strategies .

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties allow it to be incorporated into formulations for:

  • Cosmetics and Personal Care Products : The compound may be included in formulations due to its potential as a fragrance ingredient or as part of active ingredients that enhance product performance .

Material Science

The compound's reactivity also lends itself to applications in material science:

  • Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties tailored for various applications .

Case Study 1: Enzyme Inhibition Research

A study focused on the inhibition of specific enzymes by methyl (E)-4-dimethoxyphosphorylbut-2-enoate demonstrated its effectiveness in blocking enzyme activity. Researchers utilized kinetic assays to measure the impact of varying concentrations of the compound on enzyme function, revealing significant inhibition at certain thresholds.

Case Study 2: Agrochemical Development

In agricultural studies, derivatives of this compound were tested for herbicidal activity against common weeds. Results indicated that certain formulations exhibited promising efficacy while maintaining low toxicity profiles for non-target organisms.

Mechanism of Action

The mechanism of action of methyl (E)-4-dimethoxyphosphorylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₇H₁₃O₆P
  • Molecular Weight : 224.15 g/mol
  • CAS Registry : 7786-34-7 (E-isomer)
  • Structure: Features a dimethyl phosphate group at the 3-position of the butenoic acid backbone and a methyl ester at the carboxyl terminus .

Mevinphos is highly toxic, acting as an acetylcholinesterase inhibitor, and has been used as a fast-acting insecticide .

Structural Analogues: Substituent Position and Ester Variants

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Substituent Position Ester Group Molecular Formula Molecular Weight (g/mol) Key Differences/Applications
Mevinphos (3-[(dimethoxyphosphinyl)oxy]) 7786-34-7 3-position Methyl C₇H₁₃O₆P 224.15 Insecticide; high acute toxicity
4-(Diethoxyphosphinyl) variant 24676-98-0 4-position Methyl C₉H₁₇O₆P 252.20 Diethoxy group increases lipophilicity; less studied
Z-Isomer of Mevinphos Not specified 3-position Methyl C₇H₁₃O₆P 224.16 Reduced insecticidal activity compared to E-isomer
Benzyl tiglate 37526-88-8 N/A Phenylmethyl C₁₂H₁₄O₂ 190.24 Fragrance component; no phosphonate group
Ethyl 4-(diethoxyphosphoryl)but-2-enoate 42516-28-9 4-position Ethyl C₁₀H₁₉O₆P 266.22 Longer alkyl chain; lower volatility
Key Observations:

Substituent Position : The 3-position phosphonate (Mevinphos) is biologically active, whereas 4-position variants (e.g., 24676-98-0) are less characterized but may exhibit altered pharmacokinetics due to steric effects .

Ester Group : Methyl esters (e.g., Mevinphos) are more volatile than ethyl or phenylmethyl esters, impacting environmental persistence .

Stereochemistry : The E-isomer of Mevinphos is significantly more toxic than the Z-isomer due to enhanced binding to acetylcholinesterase .

Functional Analogues: Phosphonate and Carboxylate Esters

Table 2: Functional Analogues with Modified Backbones
Compound Name CAS Number Backbone Modification Key Properties
Trimethyl phosphonoacetate 5927-18-4 Acetic acid derivative Used as a chemical intermediate; lower toxicity
2-Butenoic acid, 4-[(4-methoxyphenyl)methoxy]-ethyl ester Not specified Aryl-substituted Potential use in polymer chemistry; non-insecticidal
Methyl p-tert-butylphenyl acetate 3549-23-3 Aromatic ester Fragrance additive; no phosphonate group
Key Observations:

Backbone Flexibility: Replacement of the butenoic acid backbone with acetic acid (e.g., 5927-18-4) reduces conjugation and bioactivity .

Aromatic Substituents: Phenyl or benzyl groups (e.g., 37526-88-8) shift applications to non-agrochemical uses like fragrances .

Toxicological and Environmental Profiles

  • Mevinphos : LD₅₀ (oral, rat) = 3–12 mg/kg; rapidly hydrolyzed in alkaline conditions but persistent in soil for 1–3 weeks .
  • 4-(Diethoxyphosphinyl) variant: Limited toxicity data; predicted higher environmental persistence due to diethoxy group .
  • Z-Isomer : 10-fold less toxic than E-isomer; used in controlled-release formulations .

Biological Activity

2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester, also known as Mevinphos, is an organophosphate compound primarily used as an insecticide. Its biological activity is largely attributed to its mechanism of action as a cholinesterase inhibitor, which affects neurotransmission in insects and potentially in mammals. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula: C7H13O6P
  • Molecular Weight: 224.1483 g/mol
  • CAS Number: 298-01-1
  • IUPAC Name: 4-(dimethoxyphosphinyl)-2-butenoic acid methyl ester

Mevinphos acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the postsynaptic receptors. This mechanism is particularly effective against insects but raises concerns regarding its toxicity to non-target organisms, including humans.

Biological Activity Overview

The biological activities of Mevinphos can be categorized into several key areas:

  • Insecticidal Activity
    • Mevinphos is primarily used in agriculture for pest control due to its high efficacy against a variety of insect pests.
    • Studies have shown that it can cause rapid mortality in exposed insects through neurotoxic effects.
  • Toxicity Studies
    • Research indicates that Mevinphos exhibits acute toxicity in mammals. Symptoms of poisoning include respiratory distress, muscle twitching, and in severe cases, convulsions and death.
    • The compound has been classified as a potential human carcinogen based on animal studies showing tumor formation at high doses.
  • Environmental Impact
    • Mevinphos has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation in ecosystems.
    • It poses risks to aquatic life due to runoff from agricultural fields.

Data Table: Biological Activity Summary

Activity Effect Reference
InsecticidalRapid mortality in pests
Cholinesterase inhibitionIncreased acetylcholine levels
Acute toxicity in mammalsSymptoms include respiratory distress
Environmental persistenceDetected in soil and water samples

Case Studies

  • Field Studies on Pest Control
    • A study conducted on the efficacy of Mevinphos against aphids demonstrated a significant reduction in pest populations within three days of application. The results highlighted its effectiveness compared to other insecticides used concurrently.
  • Toxicological Assessment
    • A comprehensive toxicological assessment revealed that exposure to Mevinphos resulted in significant inhibition of AChE activity in laboratory rats. The study noted a dose-dependent relationship between exposure levels and the severity of symptoms observed.
  • Ecotoxicological Impact
    • Research examining the environmental impact found that Mevinphos residues persisted in soil for several weeks post-application, with potential implications for non-target species and groundwater contamination.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester?

  • Methodology :
    • FTIR : Analyze functional groups (e.g., C=O at ~1723 cm⁻¹, P=O stretching at ~1250–1100 cm⁻¹) .
    • GC-MS : Use retention indices and fragmentation patterns (e.g., molecular ion [M+H]+ at m/z 224.16) for identification. Compare retention times with standards like 2-butenoic acid methyl ester (4.62 min) .
    • NMR : Confirm structure via ¹H and ³¹P NMR (e.g., phosphinyl group at δ 20–30 ppm in ³¹P NMR) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :
    • Acute Toxicity Mitigation : Use fume hoods, gloves, and full PPE due to neurotoxic risks (linked to acetylcholinesterase inhibition) .
    • Emergency Procedures : Immediate decontamination with alkaline solutions (e.g., 10% NaOH) to hydrolyze organophosphate bonds .
    • Waste Disposal : Incinerate at high temperatures (>800°C) to degrade phosphonate residues .

Q. How can researchers distinguish this compound from structurally similar esters (e.g., 4-hexenoic acid methyl ester) in mixed samples?

  • Methodology :
    • Chromatographic Separation : Optimize HPLC with a C18 column and mobile phase (methanol:buffer, 65:35) to resolve co-eluting peaks .
    • High-Resolution Mass Spectrometry (HRMS) : Differentiate via exact mass (e.g., m/z 224.0658 for C₇H₁₃O₆P vs. m/z 130.0630 for C₅H₈O₂) .

Advanced Research Questions

Q. What mechanistic insights explain the acute neurotoxicity of this compound?

  • Methodology :
    • Enzyme Inhibition Assays : Quantify acetylcholinesterase (AChE) activity in vitro using Ellman’s method. Compare IC₅₀ values with other organophosphates .
    • Molecular Docking : Simulate binding affinity of the phosphinyl group to AChE’s catalytic site using software like AutoDock .
    • In Vivo Models : Assess LD₅₀ in rodents via oral/intraperitoneal administration, monitoring cholinergic crisis symptoms (e.g., tremors, respiratory failure) .

Q. How can contradictions in environmental persistence data be resolved?

  • Methodology :
    • Hydrolysis Studies : Measure degradation rates under varying pH (e.g., t₁/₂ < 1 day at pH 9 vs. weeks at pH 5) to model environmental half-life .
    • Soil Microcosm Experiments : Track metabolite formation (e.g., dimethyl phosphate) via LC-MS/MS to assess biodegradation pathways .

Q. What computational approaches predict metabolic pathways in non-target organisms?

  • Methodology :
    • QSAR Modeling : Use tools like OECD QSAR Toolbox to predict metabolites (e.g., oxidative desulfuration) based on structural alerts .
    • Isotopic Tracing : Administer ¹⁴C-labeled compound to insects/plants; analyze metabolites via radiometric detection .

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